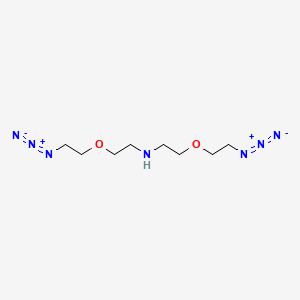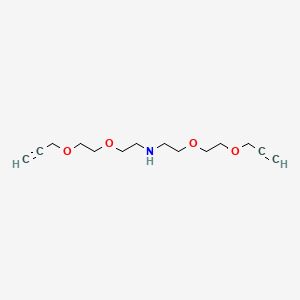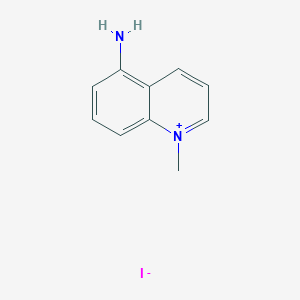
NNMTi
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ニコチンアミドN-メチルトランスフェラーゼ阻害剤(NNMTi)は、ニコチンアミドN-メチルトランスフェラーゼ(NNMT)酵素の強力な阻害剤です。NNMTは、ニコチンアミド、ピリジン、および関連化合物のN-メチル化を触媒する重要な細胞質メチルトランスフェラーゼです。 This compoundは、NNMTの基質結合部位残基に選択的に結合し、IC50値は1.2 μMです 。 この化合物は、老齢マウスにおける筋芽細胞の分化促進と筋肉幹細胞の再生能力の強化において、有意な可能性を示しています .
科学的研究の応用
NNMTi has a wide range of scientific research applications, including:
Medicine: this compound has shown potential in treating age-related muscle deterioration by enhancing the regenerative capacity of muscle stem cells.
Industry: This compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
準備方法
合成経路と反応条件
NNMTiは、5-アミノ-1-メチルキノリニウムとしても知られており、一連の化学反応によって合成することができます。合成は通常、以下の手順を含みます。
キノリニウムコアの形成: キノリニウムコアは、アニリンをホルムアルデヒドとギ酸と反応させて、還流条件下で合成されます。
メチル化: 得られたキノリニウム化合物は、炭酸カリウムなどの塩基の存在下で、ヨウ化メチルを使用してメチル化されます。
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大化するために反応条件を最適化することが含まれます。 この化合物は、通常、再結晶またはクロマトグラフィー技術を使用して精製され、安定性を維持するために管理された条件下で保管されます .
化学反応の分析
反応の種類
NNMTiは、次のようないくつかの種類の化学反応を起こします。
酸化: this compoundは、酸化されてキノリニウムN-オキシド誘導体を形成することができます。
還元: this compoundの還元により、対応するキノリン誘導体が生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物
これらの反応によって生成される主な生成物には、キノリニウムN-オキシド誘導体、キノリン誘導体、および置換キノリニウム化合物が含まれます .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: This compoundは、NNMTの酵素活性とその様々な生化学経路における役割を研究するためのツール化合物として使用されます.
生物学: 生物学的研究において、this compoundは、細胞代謝におけるNNMTの役割とその細胞分化と増殖への影響を調査するために使用されます.
医学: this compoundは、筋肉幹細胞の再生能力を強化することで、加齢に伴う筋肉の劣化の治療に有効である可能性を示しています。
作用機序
NNMTiは、NNMTの基質結合部位残基に選択的に結合することで作用し、その酵素活性を阻害します。この阻害は、ニコチンアミドおよび関連化合物のメチル化の減少につながり、結果として様々な代謝経路に影響を与えます。 NNMTの阻害は、筋芽細胞の分化を促進し、老齢マウスにおける筋肉幹細胞の再生能力を向上させることが示されています .
類似化合物の比較
This compoundは、NNMTの選択的阻害において独特です。類似の化合物には、以下が含まれます。
5-アミノ-1-メチルキノリニウム: 同様の特性を持つ別のNNMT阻害剤。
S-アデノシルメチオニン(SAM): メチル化反応に関与する補因子ですが、NNMTの選択的阻害剤ではありません。
ニコチンアミド: NNMTの基質ですが、阻害剤ではありません.
This compoundは、NNMTの阻害における高い選択性と効力により際立っており、研究と治療的応用における貴重なツールとなっています .
類似化合物との比較
NNMTi is unique in its selective inhibition of NNMT. Similar compounds include:
5-Amino-1-methylquinolinium: Another NNMT inhibitor with similar properties.
S-adenosylmethionine (SAM): A cofactor involved in methylation reactions but not a selective NNMT inhibitor.
Nicotinamide: A substrate for NNMT but not an inhibitor.
This compound stands out due to its high selectivity and potency in inhibiting NNMT, making it a valuable tool in both research and therapeutic applications .
特性
IUPAC Name |
1-methylquinolin-1-ium-5-amine;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.HI/c1-12-7-3-4-8-9(11)5-2-6-10(8)12;/h2-7,11H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEZFBFIRRAFNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=C(C=CC=C21)N.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How do NNMTis exert their effects on cancer cells?
A: NNMTis target the metabolic enzyme nicotinamide N-methyltransferase (NNMT), which is often overexpressed in various cancers, including clear cell renal cell carcinoma (ccRCC) []. NNMT plays a crucial role in glutamine utilization by cancer cells, a process essential for their growth and survival. By inhibiting NNMT, these inhibitors disrupt glutamine metabolism, leading to intracellular glutamine accumulation and negatively impacting mitochondrial function, ultimately inhibiting tumor cell viability [].
Q2: What is the connection between NNMT and cancer stem cells?
A: Research suggests that NNMT plays a role in maintaining cancer stem cells (CSCs), specifically those marked by AQP5 (aquaporin 5) in gastric cardia adenocarcinoma (GCA) []. High NNMT expression was observed in AQP5+ cells, and overexpression of NNMT in GCA organoids increased the proportion of these cells, promoting sphere-forming ability and clonogenicity []. This indicates NNMT's potential role in driving stemness in certain cancer types.
Q3: How does NNMT inhibition affect the metabolic profile of cancer cells?
A: Inhibiting NNMT leads to a build-up of intracellular glutamine and negatively affects mitochondrial function. Studies show that while NNMT depletion doesn't directly impact glycolysis or glutathione metabolism, it triggers an upregulation of genes associated with glycolysis, oxidative phosphorylation, and apoptosis pathways []. This suggests a complex metabolic rewiring within the cancer cells in response to NNMT inhibition.
Q4: Can NNMTis be combined with other therapies for enhanced efficacy?
A: Research suggests that NNMTis can potentially synergize with other anti-cancer agents. For example, combining NNMTis with inhibitors of glycolysis (e.g., 2-deoxy-D-glucose) and glutamine metabolism (e.g., BPTES) demonstrated enhanced inhibition of cell viability in ccRCC cell lines and patient-derived models []. This highlights the potential of NNMTis as part of combination therapies for improved treatment outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
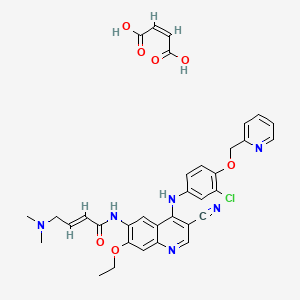
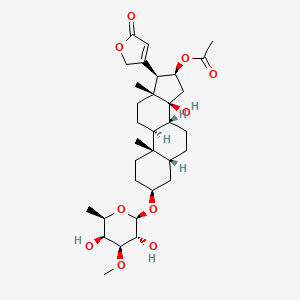
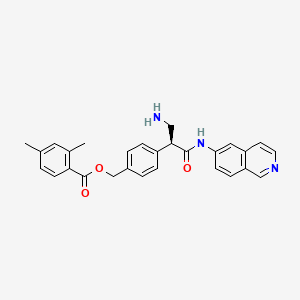

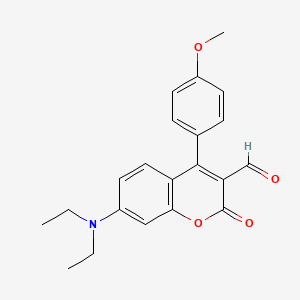
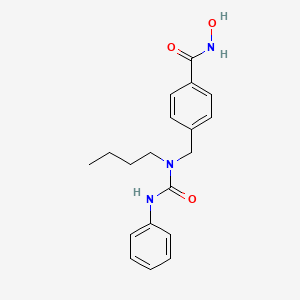
![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B609546.png)
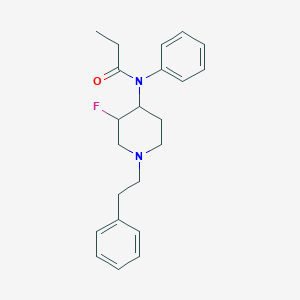
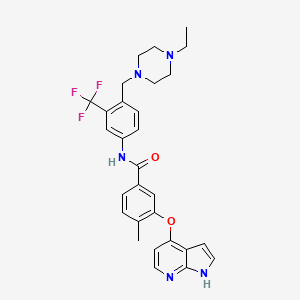
![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)
